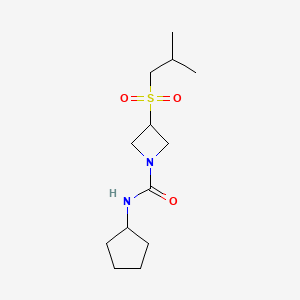

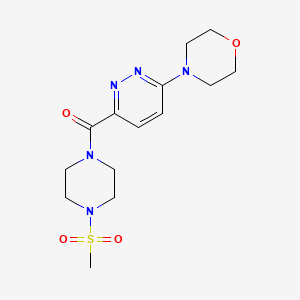

![molecular formula C15H12ClFN2O4 B2568983 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide CAS No. 1173249-41-6](/img/structure/B2568983.png)

5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide, also known as GW284543, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Agriculture: Herbicide Development

5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide: is structurally related to pyraflufen-ethyl, a herbicide used in agriculture . It is part of the phenylpyrazole class and is utilized for controlling annual and perennial broadleaf weeds. The mode of action typically involves inhibiting the enzyme activity of protoporphyrinogen oxidase (Protox), which is essential for chlorophyll synthesis. This compound’s structural similarity suggests potential use in developing new herbicides with improved efficacy and selectivity.

Environmental Science: Pesticide Analysis

In environmental sciences, this compound can be used as an analytical standard in the study of pesticide residues . High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable techniques for this purpose. By serving as a reference compound, it aids in the accurate quantification and analysis of pesticide levels in environmental samples, contributing to ecological safety assessments.

Medicinal Chemistry: Drug Synthesis

The compound’s framework is conducive to synthesizing pharmaceutical derivatives, such as chalcone, indole, and quinoline . These derivatives have been explored for their therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. The compound’s role in medicinal chemistry is pivotal in designing new drugs with enhanced safety and efficacy profiles.

Pharmacology: Biological Activity Studies

In pharmacological research, the compound can be investigated for its biological activities. Its interaction with various biological targets, such as enzymes and receptors, can be studied to understand its potential therapeutic applications. For instance, its analogs have shown significant activity in antioxidant screening compared to reference drugs .

Biochemistry: Enzyme Inhibition

The compound’s ability to inhibit specific enzymes, like Protox, can be harnessed in biochemical studies to explore the mechanisms of action of similar compounds . This can lead to the discovery of new biochemical pathways and the development of novel inhibitors with clinical applications.

Analytical Chemistry: Standard Development

As an analytical standard, 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide can be used to calibrate instruments and validate analytical methods . This ensures the reliability and accuracy of chemical analyses across various research fields, from environmental monitoring to pharmaceutical quality control.

Wirkmechanismus

Target of Action

The primary target of the compound 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll .

Mode of Action

5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide acts by inhibiting the activity of Protox . This inhibition disrupts the normal biosynthetic pathway, leading to the accumulation of protoporphyrin IX, a photodynamic compound . When exposed to light, this compound produces reactive oxygen species that cause lipid peroxidation, leading to cell membrane damage and eventual cell death .

Biochemical Pathways

The compound 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide affects the heme and chlorophyll biosynthetic pathways . The inhibition of Protox leads to the accumulation of protoporphyrin IX, disrupting these pathways . The downstream effects include the production of reactive oxygen species and lipid peroxidation, which cause cell damage .

Result of Action

The molecular and cellular effects of 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide’s action include the disruption of heme and chlorophyll biosynthesis, the production of reactive oxygen species, lipid peroxidation, cell membrane damage, and cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide. Factors such as temperature, pH, and light exposure can affect its stability and activity. For instance, light exposure is necessary for the photodynamic action of accumulated protoporphyrin IX Additionally, the presence of other chemicals in the environment could potentially interact with the compound, affecting its efficacy

Eigenschaften

IUPAC Name |

5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2O4/c16-10-1-6-14(19(21)22)13(9-10)15(20)18-7-8-23-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPZUVAMFVCETI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

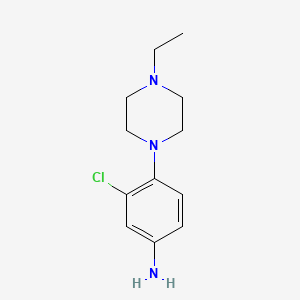

![Methyl 4-((2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)carbamoyl)benzoate](/img/structure/B2568900.png)

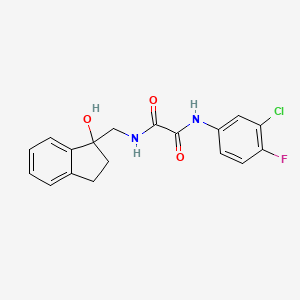

![ethyl 6-amino-4-(4-bromo-2-fluorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2568901.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2568915.png)

![N-(2-furylmethyl)[4-hydroxy-8-(trifluoromethyl)(3-quinolyl)]carboxamide](/img/structure/B2568917.png)

![1-(2-chloro-4-fluorobenzyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2568919.png)

![2-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2568920.png)

![2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2568923.png)